n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide
Description
Properties
Molecular Formula |
C10H15NOS2 |
|---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
N-propan-2-yl-2-(thiophen-2-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H15NOS2/c1-8(2)11-10(12)7-13-6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,11,12) |
InChI Key |
IQIZMYUTZAQZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the reaction of thiophen-2-ylmethyl chloride with n-isopropylthioacetamide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of their activity. The compound’s sulfur atom can also form coordination complexes with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Substituent Variations and Heterocyclic Moieties
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
Thioamide Formation Strategies
- Target Compound : Likely synthesized via HATU-mediated coupling (as in Compound 26) or ynamide-mediated thioacylation .
- Compound 26 : Prepared using propan-2-amine, 2-((4-phenylimidazol-2-yl)thio)acetic acid, HATU, and DIPEA in EtOAc (70–80% yields typical) .
- Flufenacet : Synthesized via nucleophilic substitution on thiadiazole rings, leveraging fluorine’s electron-withdrawing effects .
Physicochemical Properties
| Property | Target Compound | Compound 26 | Flufenacet | 3oa |
|---|---|---|---|---|
| Molecular Weight | ~256 g/mol | 294 g/mol | 369 g/mol | 313 g/mol |
| logP (Estimated) | 2.8–3.2 | 3.5 | 4.1 | 2.1 |
| Water Solubility | Low (thioether/hydrophobic) | Moderate (imidazole) | Very low (CF₃) | Moderate (polar groups) |
Notes: Thiophene’s hydrophobicity reduces solubility compared to imidazole-containing analogs. Fluorine in Flufenacet increases lipophilicity, aligning with its herbicidal persistence .
Analytical Characterization
Biological Activity
n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and anticancer properties, while summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NOS. Its structure includes:
- An isopropyl group
- A thiophene ring
- A thioacetamide functional group
This combination contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar thioacetamide structures have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
Comparative Antimicrobial Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(thiophen-2-ylmethyl)acetamide | Contains thiophene and acetamide | Antimicrobial activity |
| 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide | Chlorinated derivative | Potentially enhanced biological activity |
| 4-Methyl-thiophen-2-carboxylic acid | Carboxylic acid derivative of thiophene | Anti-inflammatory properties |
This table illustrates the diversity within the thiophene and thioamide classes, showcasing variations in biological activity and potential applications.
Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. Studies involving similar compounds have shown promising results against various cancer cell lines.
Case Studies
- In vitro Studies :
- Mechanistic Insights :
Interaction Studies
Further research into the binding affinity of this compound with biological targets has been conducted. These studies focus on its interaction with various enzymes and receptors, which are critical for its biological activity.
Q & A
Basic: What are the established synthetic routes for n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution and condensation reactions. A validated method includes refluxing isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by recrystallization to achieve ≥98% purity . Optimization may involve adjusting solvent polarity (e.g., propan-2-ol vs. ethanol) or stoichiometric ratios of hydrazine hydrate to precursor. Reaction monitoring via TLC or HPLC ensures completion, while recrystallization in polar solvents enhances yield and purity.
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- 1H-NMR : Identifies proton environments, particularly the thiophene methylene (δ 4.2–4.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
- Elemental Analysis (CHNS) : Confirms stoichiometric ratios of C, H, N, and S, with deviations >0.3% indicating impurities .
- Chromatographic Mass Spectrometry : Provides molecular ion peaks ([M+H]+) and fragmentation patterns to verify structural integrity .
- IR Spectroscopy : Detects key functional groups (e.g., C=O at ~1650 cm⁻¹, S–S stretches at ~500 cm⁻¹) .
Advanced: How does the thiophene moiety influence the compound’s electronic properties and reactivity?
Answer:
The thiophene group contributes to π-conjugation, enhancing electron delocalization and stabilizing charge-transfer intermediates. Computational studies (e.g., DFT) reveal its role in lowering LUMO energy, making the compound susceptible to nucleophilic attack at the acetamide carbonyl. Experimental data from analogs (e.g., flufenacet) show that thiophene-derived compounds exhibit altered redox potentials and binding affinities in biological systems . Substituent effects (e.g., methyl vs. trifluoromethyl groups on thiophene) can be systematically studied via Hammett plots or kinetic isotope effects.
Advanced: How can researchers design radiolabeled analogs for metabolic pathway analysis?
Answer:
Radiolabeling at specific positions (e.g., 14C at the acetamide carbonyl or thiophene ring) enables tracking metabolic fate. A validated approach involves:
Reductive Amination : Introducing 14C-labeled aniline precursors .
Etherification/Substitution : Incorporating 14C-thiocyanate or 14C-acetate groups .
Purification : Using HPLC with radiometric detection to isolate labeled compounds (>98% radiochemical purity) .
Metabolites are identified via LC-MS/MS and compared against synthetic standards.
Advanced: What strategies resolve contradictions in spectroscopic data during structure elucidation?
Answer:
- Multi-Technique Cross-Validation : Combine 1H-NMR, 13C-NMR, and HSQC to assign ambiguous peaks (e.g., overlapping thiophene and triazole protons) .
- X-ray Crystallography : Resolves absolute configuration disputes, particularly for chiral centers or tautomeric forms .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled precursors to simplify splitting patterns in NMR .
Advanced: How can structure-activity relationship (SAR) studies be structured for this compound?
Answer:
Core Modifications : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan or altering the isopropyl group) .
Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) or cellular activity (e.g., cytotoxicity in cancer lines) .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate electronic properties (logP, polar surface area) with activity .
Data Analysis : Apply multivariate regression to identify critical pharmacophoric features .
Basic: What are the critical steps for ensuring reproducibility in synthesis protocols?
Answer:
- Standardized Conditions : Document reaction temperature (±2°C), solvent batch, and stirring rate .
- Purification Rigor : Specify recrystallization solvents (e.g., propan-2-ol vs. ethyl acetate) and drying times .
- Analytical Consistency : Use the same NMR spectrometer settings (e.g., 500 MHz, CDCl3) and HPLC columns (C18, 5 μm) across batches .
Advanced: What are the challenges in quantifying trace impurities, and how are they addressed?
Answer:
- Detection Limits : LC-MS with electrospray ionization (ESI) detects impurities at <0.1% levels .
- Synthesis Byproducts : Common impurities include unreacted hydrazine derivatives or oxidized thiophene analogs; these are identified via high-resolution MS and mitigated by inert-atmosphere reactions .
- Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) for precise impurity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
